molecular formula C13H11ClF2N2O4S B11516465 (2E)-2-({4-[chloro(difluoro)methoxy]phenyl}imino)-3-methyl-4-oxo-1,3-thiazinane-6-carboxylic acid

(2E)-2-({4-[chloro(difluoro)methoxy]phenyl}imino)-3-methyl-4-oxo-1,3-thiazinane-6-carboxylic acid

Cat. No.: B11516465
M. Wt: 364.75 g/mol
InChI Key: SNTDSRXXMBLHDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-2-{[4-(CHLORODIFLUOROMETHOXY)PHENYL]IMINO}-3-METHYL-4-OXO-1,3-THIAZINANE-6-CARBOXYLIC ACID is a complex organic compound characterized by its unique structure, which includes a thiazine ring, a carboxylic acid group, and a chlorodifluoromethoxy phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-{[4-(CHLORODIFLUOROMETHOXY)PHENYL]IMINO}-3-METHYL-4-OXO-1,3-THIAZINANE-6-CARBOXYLIC ACID typically involves multiple steps, starting with the preparation of the thiazine ring This can be achieved through the cyclization of appropriate precursors under controlled conditions

Industrial Production Methods

Industrial production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-{[4-(CHLORODIFLUOROMETHOXY)PHENYL]IMINO}-3-METHYL-4-OXO-1,3-THIAZINANE-6-CARBOXYLIC ACID undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be further oxidized to form derivatives.

    Reduction: The imino group can be reduced to form amines.

    Substitution: The chlorodifluoromethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the carboxylic acid group may yield carboxylate salts, while reduction of the imino group can produce primary or secondary amines.

Scientific Research Applications

(2E)-2-{[4-(CHLORODIFLUOROMETHOXY)PHENYL]IMINO}-3-METHYL-4-OXO-1,3-THIAZINANE-6-CARBOXYLIC ACID has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2E)-2-{[4-(CHLORODIFLUOROMETHOXY)PHENYL]IMINO}-3-METHYL-4-OXO-1,3-THIAZINANE-6-CARBOXYLIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. Detailed studies on its binding affinity and specificity are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    Chlorodifluoromethoxybenzene: Shares the chlorodifluoromethoxy group but lacks the thiazine ring and carboxylic acid group.

    Thiazine derivatives: Compounds with similar thiazine ring structures but different substituents.

Uniqueness

(2E)-2-{[4-(CHLORODIFLUOROMETHOXY)PHENYL]IMINO}-3-METHYL-4-OXO-1,3-THIAZINANE-6-CARBOXYLIC ACID is unique due to its combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C13H11ClF2N2O4S

Molecular Weight

364.75 g/mol

IUPAC Name

2-[4-[chloro(difluoro)methoxy]phenyl]imino-3-methyl-4-oxo-1,3-thiazinane-6-carboxylic acid

InChI

InChI=1S/C13H11ClF2N2O4S/c1-18-10(19)6-9(11(20)21)23-12(18)17-7-2-4-8(5-3-7)22-13(14,15)16/h2-5,9H,6H2,1H3,(H,20,21)

InChI Key

SNTDSRXXMBLHDI-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)CC(SC1=NC2=CC=C(C=C2)OC(F)(F)Cl)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.